[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid
CAS No.:
Cat. No.: VC13688070
Molecular Formula: C12H18BNO2
Molecular Weight: 219.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18BNO2 |
|---|---|
| Molecular Weight | 219.09 g/mol |
| IUPAC Name | [4-(1-methylpiperidin-4-yl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C12H18BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11,15-16H,6-9H2,1H3 |
| Standard InChI Key | PERYWXNUEBFAAQ-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C2CCN(CC2)C)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C2CCN(CC2)C)(O)O |
Introduction
Molecular Structure and Chemical Identity
The molecular structure of [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid consists of a phenyl ring directly bonded to a boronic acid group () at the para position. This phenyl group is further substituted with a 1-methylpiperidin-4-yl moiety, a six-membered heterocyclic amine featuring a methyl group at the nitrogen atom. The piperidine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric hindrance .
Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Number | 2411875-80-2 |
| IUPAC Name | [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid |
| SMILES | B(C1=CC=C(C=C1)C2CCN(CC2)C)(O)O |
| InChIKey | PERYWXNUEBFAAQ-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 219.09 g/mol |
The boronic acid group facilitates interactions with diols and transition metals, while the piperidine moiety introduces basicity and conformational flexibility, influencing the compound’s solubility and reactivity .
Synthesis and Reaction Mechanisms
Suzuki-Miyaura Coupling
The primary synthetic route for [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid involves the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms carbon-carbon bonds between aryl halides and boronic acids . In this method, 4-bromo-1-methylpiperidine reacts with a phenylboronic acid derivative under controlled conditions. The reaction typically employs a palladium catalyst (e.g., ), a base such as potassium phosphate (), and a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
The mechanism proceeds through three stages:
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Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of 4-bromo-1-methylpiperidine, forming a intermediate.
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Transmetalation: The boronic acid transfers its aryl group to the palladium center, facilitated by the base.
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Reductive Elimination: The palladium center couples the aryl groups, regenerating the catalyst and yielding the target compound .
Alternative Synthetic Approaches
While the Suzuki-Miyaura method is predominant, other strategies include:
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Directed ortho-Metalation: Functionalization of pre-substituted phenyl rings via lithiation or magnesiation, followed by boronation .
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Transmetalation Reactions: Exchange reactions between arylstannanes or arylsilanes and boron trihalides (), though these are less common due to handling challenges .
Optimization of reaction conditions—such as temperature (typically 80–100°C), solvent polarity, and catalyst loading—is critical to achieving high yields and purity.
Chemical Properties and Reactivity
Physical Properties
Reported physical properties include:
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Density: Predicted to be ~1.10 g/cm³, consistent with similar boronic acids .
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Solubility: Soluble in polar solvents (e.g., methanol, DMF) but insoluble in nonpolar solvents like hexanes .
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pKa: The boronic acid group exhibits a pKa of approximately 8.4, making it moderately acidic and capable of forming boronate esters with diols under physiological conditions .
Reactivity
The compound’s reactivity is dominated by its boronic acid functionality:
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Cross-Coupling Reactions: Participates in Suzuki-Miyaura, Chan-Lam, and Petasis reactions to form biaryl, aryl amine, or allylic amine products .
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Complexation with Diols: Forms reversible covalent bonds with carbohydrates and other diol-containing molecules, a property exploited in sensor development and drug delivery .
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Oxidation: The boronic acid group can oxidize to phenolic derivatives under strong oxidative conditions, though this is typically undesired in synthetic applications .
The piperidine moiety contributes to the molecule’s basicity, with a predicted pKa of ~10.5 for the amine nitrogen, enabling protonation under acidic conditions and influencing solubility profiles .
Applications in Research and Industry
Organic Synthesis
[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is widely used as a building block in the synthesis of complex molecules. Notable applications include:
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Pharmaceutical Intermediates: Serves as a precursor to kinase inhibitors and antipsychotic agents, where the piperidine ring enhances blood-brain barrier penetration .
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Materials Science: Incorporated into metal-organic frameworks (MOFs) and polymers for gas storage or catalysis, leveraging its boronic acid’s ability to coordinate metals .
Medicinal Chemistry
Derivatives of this compound exhibit promising biological activities:
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Anticancer Potential: Analogous phenylboronic acids have demonstrated inhibitory effects on cancer cell lines by targeting proteasomes or tyrosine kinases .
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Enzyme Inhibition: The boronic acid group can act as a transition-state analog, inhibiting serine proteases and other hydrolytic enzymes .
Sensor Development
The compound’s diol-binding capability enables its use in glucose sensors and diagnostic assays, where it facilitates selective recognition of biomolecules .
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